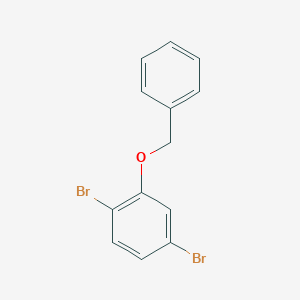

1,4-Dibromo-2-(phenylmethoxy)-benzene

Description

Properties

IUPAC Name |

1,4-dibromo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBIFYIKNYMRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene generally proceeds via:

Bromination of the Aromatic Precursor

Method: Electrophilic aromatic substitution using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions.

- Typical Conditions: Bromination is carried out in solvents such as chloroform or carbon tetrachloride at room temperature or under reflux.

- Selectivity: Directing groups on the benzene ring influence regioselectivity to favor bromination at the 1 and 4 positions.

- Example: A precursor such as 2-(phenylmethoxy)benzene can be selectively dibrominated to yield the 1,4-dibromo derivative.

Formation of the Phenylmethoxy (Benzyloxy) Group

Method: Williamson Ether Synthesis

- Reagents: Phenylmethanol (benzyl alcohol) and a suitable base (e.g., potassium carbonate).

- Procedure: The brominated aromatic compound bearing a hydroxyl group at the 2-position is reacted with benzyl bromide or benzyl alcohol under basic conditions.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Elevated temperatures (e.g., 60–100 °C) to facilitate ether bond formation.

- Continuous flow reactors can be used to optimize yield and purity.

- Purification typically involves recrystallization or chromatographic techniques.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide | Chloroform | RT or reflux | 70–90 | Selective dibromination at 1,4-positions |

| Etherification | Benzyl alcohol + K2CO3 (base) | DMF or THF | 60–100 °C | 60–85 | Williamson ether synthesis |

| Lithiation (alternative) | n-Butyllithium followed by DMF (for formylation) | Diethyl ether | -78 to 0 °C | 50–86 | Used in related aromatic functionalization |

| Pd-catalyzed coupling | Pd catalyst, base (e.g., Cs2CO3), ligand | Toluene | 60–80 °C | ~46 | For related aromatic substitutions |

Research Findings and Analytical Data

- Spectroscopic Confirmation: The structure of this compound is confirmed by ^1H NMR, ^13C NMR, IR, and mass spectrometry.

- Typical ^1H NMR Signals: Aromatic protons appear between 7.0–7.8 ppm; benzylic methylene protons (O–CH2–Ph) appear around 5.0–5.2 ppm.

- Purity and Yield: Purification by silica gel chromatography or recrystallization ensures high purity; yields vary depending on reaction conditions but generally range from 60% to 85%.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-(phenylmethoxy)-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of 1,4-dihydroxy-2-(phenylmethoxy)-benzene or 1,4-diamino-2-(phenylmethoxy)-benzene.

Oxidation: Formation of 1,4-dibromo-2-(phenylmethoxy)benzaldehyde or 1,4-dibromo-2-(phenylmethoxy)benzoic acid.

Reduction: Formation of 1,4-dihydro-2-(phenylmethoxy)-benzene.

Scientific Research Applications

Organic Synthesis

1,4-Dibromo-2-(phenylmethoxy)-benzene serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The bromine atoms on the benzene ring facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common applications include:

- Synthesis of Pharmaceuticals : This compound can be transformed into active pharmaceutical ingredients through various chemical reactions, enhancing its utility in medicinal chemistry.

- Agrochemical Development : It serves as a precursor in the synthesis of herbicides and pesticides, contributing to agricultural advancements.

Materials Science

In materials science, this compound is employed in the preparation of polymers and advanced materials with specific electronic or optical properties. Its unique structure allows for:

- Polymerization Reactions : The compound can be used to synthesize polymers with tailored properties for applications in electronics and photonics.

- Development of Functional Materials : Its ability to form complexes with metals makes it useful in creating materials with enhanced conductivity or luminescence.

Biological Studies

Research into the biological activity of this compound has revealed potential antimicrobial and anticancer properties. Key findings include:

- Antimicrobial Activity : Studies indicate that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown a Minimum Inhibitory Concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

- Cancer Research : The compound's structural features may allow it to selectively target cancer cells while sparing normal cells by inducing apoptosis through reactive oxygen species generation .

Case Studies

Several case studies have highlighted the applications and efficacy of dibrominated compounds similar to this compound:

- Antimicrobial Efficacy : Comparative studies have shown that dibrominated phenolic compounds exhibit enhanced antibacterial properties compared to their unsubstituted analogs.

- Cancer Treatment Potential : Research indicates that dibrominated derivatives can selectively induce cell death in cancer cells while minimizing effects on healthy cells.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(phenylmethoxy)-benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atoms act as leaving groups, facilitating the nucleophilic attack by other species. In oxidation reactions, the phenylmethoxy group undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Substituent Variability and Structural Features

The following compounds share the 1,4-dibromobenzene core but differ in the substituent at the 2-position:

Physical and Chemical Properties

- Molecular Weight : The substituent significantly impacts molecular weight. The phenylmethoxy derivative (~340 g/mol) is lighter than the bromoethoxy (358.85 g/mol) and ethoxybenzyl (370.08 g/mol) analogs but heavier than the methylthio variant (281.996 g/mol) .

- Reactivity :

- Ether Derivatives : The phenylmethoxy and bromoethoxy groups enhance electrophilic substitution reactivity due to electron-donating oxygen atoms. The bromoethoxy group also introduces a labile bromine atom, enabling crosslinking in polymer chemistry .

- Thioether Derivative : The methylthio group (-SCH₃) offers nucleophilic character, making it suitable for metal-catalyzed coupling reactions .

- Ethoxybenzyl Derivative : The ethoxy group increases steric bulk and solubility in polar solvents, critical for pharmaceutical intermediates .

Key Research Findings

- Synthetic Utility : Bromine atoms at 1,4-positions facilitate Suzuki-Miyaura couplings, enabling modular synthesis of biphenyl derivatives .

- Thermal Stability : Ethoxybenzyl and bromoethoxy derivatives exhibit higher predicted boiling points (e.g., 412.6°C for the ethoxybenzyl analog), suggesting stability under high-temperature reactions .

- Safety Considerations: Limited safety data for bromoethoxy and methylthio derivatives underscore the need for caution in handling .

Biological Activity

1,4-Dibromo-2-(phenylmethoxy)-benzene (CAS No. 1017261-83-4) is an organic compound characterized by its dibrominated benzene structure with a phenylmethoxy substituent. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C13H10Br2O

- Molecular Weight : 342.03 g/mol

- IUPAC Name : 2-(benzyloxy)-1,4-dibromobenzene

Synthesis

The synthesis of this compound typically involves the bromination of 2-(phenylmethoxy)-benzene using bromine (Br2) in the presence of catalysts such as iron or aluminum bromide. Controlled reaction conditions are essential to achieve selective bromination at the 1 and 4 positions on the benzene ring.

The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.

- Oxidation Reactions : The phenylmethoxy group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction Reactions : The bromine atoms can be reduced to form corresponding hydrogenated compounds .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various dibrominated compounds, including this compound. Results showed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard agar diffusion methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that this compound exhibits cytotoxic effects on cancer cell lines. The compound was tested against several human cancer cell lines, showing varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF7 | 30 |

| A549 | 25 |

These findings indicate potential applications in cancer therapy and warrant further investigation into its mechanisms of action in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of dibrominated compounds similar to this compound:

- Antimicrobial Efficacy : A comparative study on dibrominated phenolic compounds demonstrated that those with phenylmethoxy groups exhibited enhanced antibacterial properties compared to their unsubstituted analogs.

- Cancer Treatment : Research focused on dibrominated derivatives has shown promise in selectively targeting cancer cells while sparing normal cells, suggesting a mechanism involving apoptosis induction through reactive oxygen species generation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing 1,4-Dibromo-2-(phenylmethoxy)-benzene?

- Methodological Answer : The synthesis typically involves bromination of a precursor benzene derivative followed by etherification to introduce the phenylmethoxy group. Key steps include:

- Bromination : Controlled bromination at the 1,4-positions using reagents like Br₂ in the presence of Lewis acids (e.g., FeBr₃) to ensure regioselectivity .

- Ether Formation : Reaction of the intermediate with benzyl bromide or a benzyl alcohol derivative under alkaline conditions (e.g., K₂CO₃ in DMF) to install the phenylmethoxy group .

- Optimization : Temperature control (e.g., reflux in THF at 60–80°C) and solvent choice (polar aprotic solvents for nucleophilic substitution) are critical for yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the substitution pattern and ether linkage. Aromatic protons appear as distinct multiplet signals (~6.5–7.5 ppm), while the methoxy group’s protons resonate as a singlet (~4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~356 for C₁₃H₁₀Br₂O) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects and confirms the planar geometry of the brominated benzene ring .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : Its bromine substituents and aromatic structure make it a candidate for:

- Organic Electronics : As a building block for phosphorescent materials. Bromine’s heavy atom effect enhances spin-orbit coupling, promoting triplet-state emission in OLEDs .

- Polymer Chemistry : As a crosslinking agent or initiator in controlled polymerization (e.g., ATRP) due to its halogen reactivity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bulky phenylmethoxy group at the 2-position slows nucleophilic substitution at the adjacent bromine atoms. Kinetic studies show lower reactivity compared to non-substituted dibromobenzenes .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the benzene ring for electrophilic substitution, but meta-directing effects from the ether group complicate regioselectivity. Computational modeling (DFT) is recommended to predict reactive sites .

Q. What strategies can mitigate conflicting spectral data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions in NMR or MS data often arise from:

- Isomeric Byproducts : Use preparative HPLC to isolate isomers and assign signals via 2D NMR (e.g., NOESY for spatial proximity analysis) .

- Degradation Products : Conduct stability studies under varying conditions (light, temperature) and compare with accelerated degradation samples .

Q. How can heavy atom effects in this compound be exploited to enhance phosphorescence in organic materials?

- Methodological Answer :

- Heavy Atom Effect : Bromine atoms facilitate intersystem crossing (ISC) from singlet to triplet states. To optimize phosphorescence:

- Doping : Incorporate into a rigid matrix (e.g., PMMA) to suppress non-radiative decay .

- Co-crystallization : Co-crystallize with electron-deficient acceptors to stabilize triplet excitons .

- Time-Resolved Spectroscopy : Use transient absorption spectroscopy to measure triplet-state lifetimes and quantum yields .

Q. What are the challenges in scaling up synthesis while maintaining purity for pharmaceutical intermediates?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous flow systems to reduce solvent use .

- Impurity Profiling : Use LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts) and optimize reaction quenching protocols .

Safety and Handling

Q. What laboratory safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use in a fume hood due to potential bromine vapor release .

- Storage : Store in amber glass containers at 4°C under inert atmosphere (Ar/N₂) to prevent photodegradation and moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.